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This technical guide provides a comprehensive overview of Ji-101, a novel, orally available
multi-kinase inhibitor, and its role in modulating the tumor microenvironment. Ji-101 selectively
targets key receptor tyrosine kinases involved in tumor angiogenesis and proliferation: Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor 3
(PDGFR-B), and Ephrin type-B receptor 4 (EphB4).[1][2] This document consolidates
preclinical and clinical data on Ji-101, offering insights into its mechanism of action,
pharmacological profile, and therapeutic potential.

Core Mechanism of Action

Ji-101 exerts its anti-tumor effects primarily through the inhibition of angiogenesis, a critical
process for tumor growth and metastasis.[3] By targeting VEGFR-2, PDGFR-[3, and EphB4, Ji-
101 disrupts multiple stages of blood vessel formation within the tumor.[3] Notably, the
inhibition of EphB4 distinguishes Ji-101 from many other angiogenesis inhibitors, suggesting a
novel mechanism of action.[1][2] In certain tumor types, such as head and neck cancer, where
EphB4 may have a direct role in tumor cell proliferation, Ji-101 may also exert direct anti-
proliferative effects.[4][5]

Preclinical Pharmacology

In preclinical studies, Ji-101 demonstrated potent and selective inhibition of its target kinases.
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In Vitro Activity

Ji-101 showed high potency against VEGFR-2, EphB4, and PDGFR in both enzymatic and
cell-based assays, with a Kd of less than 100 nM for these targets.[4] A broad kinase screen of
445 kinases revealed that Ji-101 is highly selective for angiogenic kinases.[4]

In Vivo Efficacy

Preclinical in vivo testing was conducted in mouse, rat, guinea pig, and dog models.[4][5] In a

mouse xenotransplant model using MDA-MB-231 human breast cancer cells, the combination

of Ji-101 with paclitaxel resulted in greater efficacy than either agent alone, with no increase in
toxicity.[4]

Clinical Development

Ji-101 has been evaluated in Phase 1 and early Phase 2 clinical trials in patients with
advanced solid tumors.

Pharmacokinetics and Safety

In a Phase 1 dose-escalation study (NCT00842335), Ji-101 was administered orally to patients
with advanced solid tumors at doses of 100 mg, 200 mg, and 400 mg once daily (QD), as well
as 200 mg twice daily (BID).[4][6] The drug was generally well-tolerated, with no dose-limiting
toxicities observed in the initial cohorts.[4] Common adverse events included manageable
hypertension, nausea, and abdominal pain.[1][2] A short duration of hand-foot syndrome was
noted at the 400 mg dose level.[4]

A pilot study (NCT01149434) evaluated Ji-101 as a single agent and in combination with
everolimus.[1][2][3] In the combination arm, Ji-101 was found to increase the exposure of
everolimus by approximately 22%, indicating a potential drug-drug interaction.[1][2]

Clinical Efficacy

In the Phase 1 study, some patients received multiple cycles of treatment, with five patients
remaining on the study at the time of reporting.[4] In the pilot study of Ji-101 in combination
with everolimus and as a single agent in an ovarian cancer expansion cohort, the majority of
patients had stable disease at the first two-month restaging scans.[1][2][7] However, no
objective responses according to RECIST criteria were observed in this heavily pre-treated
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patient population.[1][2][7] One Phase 1/2 trial (NCT00842335) was terminated due to a lack of

efficacy.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of

Ji-101.
Parameter Value Assay/Study Reference
Molecular Weight 466 D [4][5]

Enzymatic and cell-
based assays against
VEGFR2, EphB4, and
PDGFR

In Vitro Potency (Kd) <100 nM

[4]

_ . 23 out of 445 kinases o
Kinase Selectivity _ Ambit KinomeScan
with Kd < 3 uM

[4]

Table 1: Preclinical Characteristics of Ji-101.
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Trial Patient Dosing Key
. Phase ) ) Reference
Identifier Population Regimens Outcomes
MTD
determination
100 mg, 200
; Well-
NCT0084233 Advanced mg, 400 mg
) tolerated,; [4161[71
5 Solid Tumors QD; 200 mg ]
Terminated
BID
for lack of
efficacy
Well-
PK Cohort: tolerated,;
Advanced 10 mg Majority had
Solid Tumors everolimus stable
NCT0114943 ] (PK cohort); +/- 200 mg JI-  disease; No
Pilot _ o [11[2][3]
4 Ovarian 101; PD objective
Cancer (PD Cohort: 200 responses;
cohort) mg JI-101 22% increase
BID in everolimus

exposure

Table 2: Summary of Ji-101 Clinical Trials.

Experimental Protocols
In Vitro Kinase Inhibition Assays

Detailed protocols for the specific enzymatic and cell-based assays used to determine the
potency of Ji-101 against VEGFR2, EphB4, and PDGFR are not available in the provided
search results. However, a general methodology for such assays would typically involve:

o Enzymatic Assays: Recombinant kinase domains of VEGFR2, EphB4, and PDGFR are

incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying

concentrations of Ji-101. The kinase activity is measured by quantifying the amount of

phosphorylated substrate, often using methods like radioisotope incorporation, fluorescence

polarization, or luminescence-based assays. IC50 values are then calculated.
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o Cell-Based Assays: Cells that endogenously or exogenously express the target receptors
(e.g., HUVECs for VEGFR2) are treated with their respective ligands (e.g., VEGF) to
stimulate receptor phosphorylation. The cells are co-incubated with varying concentrations of
Ji-101. The level of receptor autophosphorylation is then assessed using techniques such as
Western blotting or ELISA.

In Vivo Xenograft Studies

The preclinical efficacy of Ji-101 was evaluated in a mouse xenotransplant model:
e Cell Line: MDA-MB-231 human breast cancer cells were used.

e Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were subcutaneously
injected with MDA-MB-231 cells.

o Treatment Groups: Once tumors reached a specified size, mice were randomized into
treatment groups, which included vehicle control, Ji-101 alone, paclitaxel alone, and the
combination of Ji-101 and paclitaxel.

e Dosing and Administration: The specific doses and schedules for Ji-101 and paclitaxel were
not detailed in the provided abstracts. Ji-101 is an oral agent.

» Efficacy Endpoints: Tumor growth was monitored regularly by caliper measurements. At the
end of the study, tumors were excised and weighed.

o Toxicity Assessment: Animal body weight and general health were monitored throughout the
study.

Phase 1/2 Clinical Trial (NCT00842335) Protocol Outline

o Study Design: An open-label, dose-escalation study to determine the maximum tolerated
dose (MTD) of Ji-101.

» Patient Population: Patients with advanced solid tumors.

o Dose Escalation Cohorts: Patients were enrolled in cohorts receiving escalating doses of Ji-
101 (100 mg, 200 mg, 400 mg QD, and 200 mg BID).
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+ Treatment Cycle: 28-day treatment cycles.
e Primary Objective: To determine the MTD of Ji-101.

¢ Secondary Objectives: To assess safety, tolerability, pharmacokinetics, and preliminary anti-
tumor activity.

o Assessments: Safety was monitored through adverse event reporting and laboratory tests.
Tumor responses were evaluated using RECIST criteria. Pharmacokinetic and
pharmacodynamic analyses were also performed.

Visualizations
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Caption: Mechanism of action of Ji-101, inhibiting key pro-angiogenic pathways.

Clinical Trial Workflow (NCT01149434)
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Caption: Workflow for the pilot study of Ji-101 (NCT01149434).

Conclusion

Ji-101 is a selective, oral multi-kinase inhibitor that targets key pathways in tumor
angiogenesis. Its unique inhibition of EphB4, in addition to VEGFR-2 and PDGFR-J3, offers a
novel approach to anti-angiogenic therapy. Preclinical studies demonstrated its potency and
efficacy, particularly in combination with chemotherapy. While early clinical trials established a
manageable safety profile, they did not show significant single-agent or combination efficacy in
heavily pre-treated patient populations, leading to the discontinuation of its development in
those settings.[7] Nevertheless, the data generated for Ji-101 provide valuable insights into the
therapeutic targeting of the tumor microenvironment and may inform the development of future
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anti-angiogenic agents. Further studies in less refractory patient populations or in combination
with other targeted agents or immunotherapies could potentially unveil the full therapeutic value
of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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